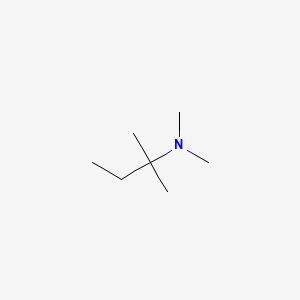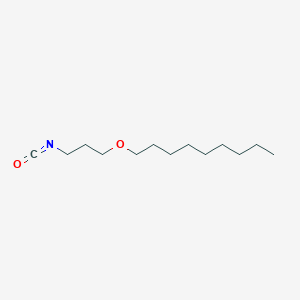![molecular formula C13H9BrN2 B14608230 1-Bromo-2-[diazo(phenyl)methyl]benzene CAS No. 60664-79-1](/img/structure/B14608230.png)
1-Bromo-2-[diazo(phenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[diazo(phenyl)methyl]benzene is an organic compound that features both a bromine atom and a diazo group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The bromination of benzene typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The diazo group can be introduced through diazotization reactions, which involve the reaction of an amine with nitrous acid.
Industrial Production Methods
Industrial production of 1-Bromo-2-[diazo(phenyl)methyl]benzene would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[diazo(phenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The diazo group can participate in coupling reactions to form azo compounds.
Rearrangement Reactions: The compound can undergo rearrangements under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Coupling Reactions: Reagents such as phenols or aromatic amines are used.
Rearrangement Reactions: Acidic or basic conditions can facilitate rearrangements.
Major Products Formed
Substitution Reactions: Products include phenyl derivatives where the bromine atom is replaced.
Coupling Reactions: Azo compounds are formed.
Rearrangement Reactions: Various rearranged aromatic compounds can be produced.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[diazo(phenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[diazo(phenyl)methyl]benzene involves its ability to form reactive intermediates such as carbocations or radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The diazo group, in particular, can participate in cycloaddition reactions, forming new ring structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: Similar in structure but lacks the diazo group.
1-Bromo-2-methylbenzene: Similar but with a methyl group instead of a diazo group.
Phenyl diazomethane: Contains a diazo group but lacks the bromine atom.
Uniqueness
1-Bromo-2-[diazo(phenyl)methyl]benzene is unique due to the presence of both a bromine atom and a diazo group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.
Eigenschaften
IUPAC Name |
1-bromo-2-[diazo(phenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-12-9-5-4-8-11(12)13(16-15)10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZOWHDYAJNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496884 |
Source


|
| Record name | 1-Bromo-2-[diazo(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60664-79-1 |
Source


|
| Record name | 1-Bromo-2-[diazo(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)







![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)


![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)
